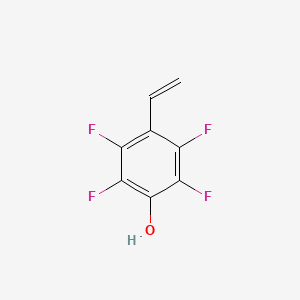

4-Hydroxy-2,3,5,6-tetrafluorostyrene

Description

Structure

3D Structure

Properties

IUPAC Name |

4-ethenyl-2,3,5,6-tetrafluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F4O/c1-2-3-4(9)6(11)8(13)7(12)5(3)10/h2,13H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJELNCULMQLNIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=C(C(=C(C(=C1F)F)O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30619624 | |

| Record name | 4-Ethenyl-2,3,5,6-tetrafluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30619624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

385422-30-0 | |

| Record name | 4-Ethenyl-2,3,5,6-tetrafluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30619624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Hydroxy-2,3,5,6-tetrafluorostyrene: Properties, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, potential synthetic routes, and prospective applications of 4-Hydroxy-2,3,5,6-tetrafluorostyrene. As a highly functionalized fluorinated monomer, this compound holds significant promise for the development of advanced polymers and as a versatile building block in medicinal chemistry. Due to the limited direct literature on this specific molecule, this guide synthesizes information from analogous compounds and established chemical principles to offer a robust predictive profile of its characteristics and utility.

Introduction: The Significance of Fluorinated Styrenic Monomers

The strategic incorporation of fluorine atoms into organic molecules can dramatically alter their physicochemical properties. In the realm of polymer science and drug discovery, fluorination is a widely employed strategy to enhance thermal stability, chemical resistance, lipophilicity, and metabolic stability. 4-Hydroxy-2,3,5,6-tetrafluorostyrene is a unique monomer that combines the polymerizable vinyl group with a highly activated tetrafluorophenyl ring and a reactive hydroxyl functionality. This trifecta of functional groups makes it a molecule of considerable interest for creating materials with tailored properties and for the synthesis of complex molecular architectures.

The tetrafluorophenyl group imparts significant electronic effects, enhancing the acidity of the hydroxyl proton and influencing the reactivity of the vinyl group. The hydroxyl group, in turn, offers a versatile handle for post-polymerization modification or for directing interactions in biological systems.

Predicted Physicochemical Properties

| Property | Predicted Value |

| CAS Number | 385422-30-0 |

| Molecular Formula | C₈H₄F₄O |

| Molecular Weight | 192.11 g/mol |

| Appearance | Likely a white to off-white solid at room temperature. |

| Acidity (pKa of -OH) | Expected to be significantly more acidic than phenol (pKa ≈ 10) due to the strong electron-withdrawing effects of the four fluorine atoms on the aromatic ring. The pKa is likely to be in the range of 5-7, similar to other tetrafluorinated phenols. |

| Solubility | Expected to have moderate solubility in polar organic solvents such as ethers, acetone, and acetonitrile. Solubility in nonpolar solvents is likely to be limited. Its solubility in aqueous media will be pH-dependent, increasing at higher pH due to deprotonation of the hydroxyl group. |

| Thermal Stability | The C-F bonds are exceptionally strong, suggesting good thermal stability of the aromatic core. The vinyl group may be susceptible to polymerization at elevated temperatures, and thus, storage with a polymerization inhibitor is recommended. |

Proposed Synthetic Routes

The synthesis of 4-Hydroxy-2,3,5,6-tetrafluorostyrene is not widely documented. However, established synthetic methodologies in organic chemistry can be applied to its preparation, primarily from 4-hydroxy-2,3,5,6-tetrafluorobenzaldehyde.

Wittig Reaction

A plausible and widely used method for the synthesis of alkenes from aldehydes is the Wittig reaction.[1][2][3] This approach would involve the reaction of 4-hydroxy-2,3,5,6-tetrafluorobenzaldehyde with a phosphorus ylide, such as methylenetriphenylphosphorane (Ph₃P=CH₂).

Caption: Proposed Wittig reaction pathway for the synthesis of 4-Hydroxy-2,3,5,6-tetrafluorostyrene.

Experimental Protocol (Proposed):

-

Ylide Generation: Methyltriphenylphosphonium bromide is suspended in an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere (e.g., argon). A strong base, such as n-butyllithium, is added dropwise at a low temperature (e.g., 0 °C) to generate the ylide, indicated by a color change.

-

Reaction with Aldehyde: A solution of 4-hydroxy-2,3,5,6-tetrafluorobenzaldehyde in the same anhydrous solvent is then added slowly to the ylide solution. The reaction mixture is allowed to warm to room temperature and stirred until completion (monitored by TLC).

-

Workup and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography.

The hydroxyl group may require protection (e.g., as a silyl ether) prior to the Wittig reaction, depending on the base used, to prevent deprotonation. The protecting group would then be removed in a subsequent step.

Heck Reaction

The Heck reaction provides another powerful tool for C-C bond formation, coupling an unsaturated halide with an alkene.[4][5][6][7] While not a direct route from the corresponding aldehyde, if a suitable precursor like 4-bromo-2,3,5,6-tetrafluorophenol were available, it could be coupled with ethylene or a vinyl equivalent.

Reactivity and Chemical Properties

The chemical behavior of 4-Hydroxy-2,3,5,6-tetrafluorostyrene is dictated by its three key functional groups:

-

Vinyl Group: The vinyl group is susceptible to radical, cationic, and anionic polymerization. The electron-withdrawing nature of the tetrafluorophenyl ring will influence the reactivity of the double bond, making it more susceptible to nucleophilic attack in certain reactions.

-

Hydroxyl Group: The phenolic hydroxyl group is acidic and can be deprotonated with a base to form a phenoxide. This phenoxide is a good nucleophile and can undergo O-alkylation, O-acylation, and other related reactions.

-

Tetrafluorophenyl Ring: The highly fluorinated aromatic ring is electron-deficient. This makes it susceptible to nucleophilic aromatic substitution, particularly at the para-position to the hydroxyl group (if it were not already substituted by the vinyl group) or at other positions under forcing conditions. The fluorine atoms also influence the regioselectivity of any electrophilic aromatic substitution, although such reactions are generally disfavored on this electron-poor ring. The tetrafluorophenyl moiety is known for its stability and can enhance the hydrolytic stability of adjacent functional groups.[8][9][10]

Predicted Spectroscopic Data

Predictive spectroscopic data is crucial for the identification and characterization of 4-Hydroxy-2,3,5,6-tetrafluorostyrene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple. A singlet for the hydroxyl proton (its chemical shift will be concentration and solvent-dependent), and a characteristic set of signals for the vinyl group (typically a doublet of doublets for the geminal and trans protons and another for the cis proton).

-

¹³C NMR: The carbon NMR spectrum will show signals for the two vinyl carbons and the carbons of the aromatic ring. The carbons attached to fluorine will exhibit characteristic C-F coupling.

-

¹⁹F NMR: The fluorine NMR spectrum is expected to show two distinct signals due to the symmetry of the molecule. These signals will likely appear in the typical range for aromatic fluorine atoms.[11][12][13][14][15][16][17]

Infrared (IR) Spectroscopy

The IR spectrum should exhibit characteristic absorption bands for the O-H stretch of the hydroxyl group (a broad band around 3200-3600 cm⁻¹), C-H stretches of the vinyl group and aromatic ring (around 3000-3100 cm⁻¹), the C=C stretch of the vinyl group (around 1630 cm⁻¹), and strong C-F stretching bands (typically in the 1000-1400 cm⁻¹ region).[18][19][20][21]

Mass Spectrometry (MS)

The mass spectrum under electron ionization (EI) should show a prominent molecular ion peak (M⁺) at m/z 192.11. Fragmentation patterns would likely involve the loss of small neutral molecules such as CO or CHF. Atmospheric pressure chemical ionization (APCI) in the negative ion mode would likely show a strong [M-H]⁻ ion due to the acidity of the phenolic proton.[1][22]

Polymerization and Potential Polymer Properties

Given the presence of the vinyl group, 4-Hydroxy-2,3,5,6-tetrafluorostyrene is expected to undergo polymerization to form poly(4-hydroxy-2,3,5,6-tetrafluorostyrene).

Caption: Radical polymerization of 4-Hydroxy-2,3,5,6-tetrafluorostyrene.

The resulting polymer would possess a unique combination of properties:

-

High Thermal Stability: Conferred by the fluorinated backbone.

-

Chemical Resistance: The fluorinated nature of the polymer would likely make it resistant to a wide range of chemicals.

-

Functionalizability: The pendant hydroxyl groups provide sites for post-polymerization modification, allowing for the tuning of properties such as solubility, hydrophilicity, and reactivity. This could be used to graft other polymer chains or attach specific functional molecules.[3][23][24][25]

Potential Applications

The unique structural features of 4-Hydroxy-2,3,5,6-tetrafluorostyrene and its corresponding polymer open up a range of potential applications.

In Polymer Chemistry and Materials Science

-

High-Performance Polymers: As a monomer, it can be used to synthesize homopolymers or copolymers with high thermal stability and chemical resistance, suitable for demanding applications in electronics, aerospace, and coatings.

-

Functional Membranes: The hydroxyl groups can be modified to introduce ionic functionalities (e.g., sulfonic acid groups), making the resulting polymers candidates for proton-exchange membranes in fuel cells.

-

Surface Modification: Polymers derived from this monomer could be used to create surfaces with low surface energy, leading to applications in anti-fouling and self-cleaning coatings.

In Drug Development and Medicinal Chemistry

-

Scaffold for Bioactive Molecules: The tetrafluorophenyl group is a common motif in medicinal chemistry, often used to improve metabolic stability and binding affinity.[2][4][5][26][27] The vinyl and hydroxyl groups provide handles for further chemical elaboration to create novel drug candidates.

-

Bioconjugation: The activated nature of the tetrafluorophenyl ring can be exploited for bioconjugation reactions. While the hydroxyl group itself is a key feature, the overall scaffold can be modified to create reactive probes for labeling biomolecules.

-

Polymeric Drug Delivery: The polymer derived from this monomer could be used as a backbone for drug delivery systems. The hydroxyl groups can be used to attach drug molecules via cleavable linkers, and the fluorinated nature of the polymer could enhance the stability and control the release profile of the drug.

Conclusion

4-Hydroxy-2,3,5,6-tetrafluorostyrene is a highly promising, yet underexplored, functional monomer. While direct experimental data is scarce, a thorough analysis based on the established principles of organic chemistry and the properties of analogous compounds allows for a detailed prediction of its chemical behavior. The combination of a polymerizable vinyl group, a reactive hydroxyl group, and a robust tetrafluorophenyl ring positions this molecule as a valuable building block for the synthesis of advanced materials and as a versatile scaffold in medicinal chemistry. Further research into the synthesis, characterization, and polymerization of this compound is warranted to fully unlock its potential.

References

- Wittig, G., & Schöllkopf, U. (1954). Über Triphenyl-phosphin-methylene als olefinbildende Reagenzien (I. Teil). Chemische Berichte, 87(9), 1318–1330.

- Heck, R. F. (1968). Acylation, methylation, and carboxyalkylation of olefins by group VIII metal derivatives. Journal of the American Chemical Society, 90(20), 5518–5526.

- Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical Reviews, 89(4), 863–927.

- Hirao, A., Hayashi, M., Tokuda, Y., Haraguchi, N., Higashihara, T., & Ryu, S. W. (2002). Recent advance in living anionic polymerization of functionalized styrene derivatives. Progress in Polymer Science, 27(8), 1399-1471.

- Eiceman, G. A., Bergloff, J. F., Rodriguez, J. E., Munro, W., & Karpas, Z. (1999). Atmospheric pressure chemical ionization of fluorinated phenols in atmospheric pressure chemical ionization mass spectrometry, tandem mass spectrometry, and ion mobility spectrometry. Journal of the American Society for Mass Spectrometry, 10(11), 1157–1165.

- Eiceman, G. A., Bergloff, J. F., Rodriguez, J. E., Munro, W., & Karpas, Z. (1999). Atmospheric pressure chemical ionization of fluorinated phenols in atmospheric pressure chemical ionization mass spectrometry, tandem mass spectrometry, and ion mobility spectrometry. CORE.

- Lazzaro, F., Piras, M., & Riu, A. (2021).

- Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066.

- Boyd Biomedical. (2020, November 25).

- Gough, N., Gil, J. M., Walker, W. T., Colaneri, N. F., & Huffman, W. A. (2006). Light emitting polymer devices using self-assembled monolayer structures. WO2006116584A2.

- Gopee, H., Kong, X., He, Z., Chambrier, I., Hughes, D. L., Tizzard, G. J., Coles, S. J., & Cammidge, A. N. (2013). Expanded Porphyrin-like Structures Based on Twinned Triphenylenes. Journal of Organic Chemistry, 78(19), 9505–9511.

- Grokipedia. (n.d.). Tetrafluorophenyl esters.

- Hou, Z., & Cui, D. (2012). Olefin Polymerization and C–H Bond Alkylation Catalyzed by Rare-Earth Metal Complexes. In Catalysis by Metal Complexes (Vol. 38, pp. 1-46). Springer.

- Saady, A., Sudhakar, P., Nassir, M., & Gedanken, A. (2020). Ultrasonic Assisted Synthesis of Styrylpyridinium Dyes: Optical Properties and DFT Calculations. Ultrasonics Sonochemistry, 67, 105182.

- Saady, A., Varon, E., Jacob, A., Shav-Tal, Y., & Fischer, B. (2020). Applying Styryl Quinolinium Fluorescent Probes for Imaging of Ribosomal RNA in Living Cells. Dyes and Pigments, 174, 107986.

- Hirao, A., & Yoo, D. (2013). General Functionalization Method for Synthesis of α‐Functionalized Polymers by Combination of Anionic Polymerization and Hydrosilation Chemistry. Macromolecular Symposia, 323(1), 51-57.

- Rasheed, T. K. K., Nampoori, V. P. N., & Sathianandan, K. (1987). Overtone spectra of styrene and polystyrene in the visible and near infrared regions. Pramana, 29(5), 509–514.

- Zhang, Z. (2022).

- Schaefer, T., Sebastian, R., & Hruska, F. E. (1994). 1H and 19F NMR conformational studies of the monofluorostyrenes in solution. Comparison with theory and vapor phase behavior. Canadian Journal of Chemistry, 72(8), 1876-1884.

- Homework.Study.com. (n.d.). Please describe the IR spectrum of styrene.

- Corn, R. M., & Smith, L. M. (2008). A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides. Langmuir, 24(6), 2534–2539.

- Mao, S., Shi, X., Soulé, J. F., & Doucet, H. (2018). Reactivity of 1 a and 2,3,5,6‐tetrafluorophenol at 150 °C in the presence of Pd/C and KOAc. Chemistry–An Asian Journal, 13(20), 3024-3028.

- Thiemann, T. (2007). Solventless Wittig Olefination with Fluorinated Benzaldehydes. Journal of Chemical Research, 2007(10), 586-589.

- Organic Reaction Mechanisms. (n.d.). Wittig Reaction - Common Conditions.

- AZoM. (2017, December 18).

- Wikipedia. (n.d.). Tetrafluorophenyl esters.

- ResearchGate. (n.d.). FTIR spectra of (a) Styrene (b) PS (c) NIPAm (d) PNIPAm and (e)...

- Benchchem. (2025). Application Notes and Protocols: Wittig Reaction with 3-Fluorocyclobutane-1-carbaldehyde.

- Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy.

- Alfa Chemistry. (n.d.). 19F NMR Chemical Shift Table.

- National Institutes of Health. (n.d.).

- UCSB Chemistry and Biochemistry. (n.d.). 19F Chemical Shifts and Coupling Constants.

- SpectraBase. (n.d.). Styrene - Optional[FTIR] - Spectrum.

- SpectraBase. (n.d.). 2,3,4,6-TETRAFLUOROPHENOL - Optional[19F NMR] - Chemical Shifts.

- ResearchGate. (n.d.). Straightforward Transformation of Pentafluorobenzaldehyde into 4-Aryloxy-2,3,5,6-tetrafluorobenzaldehydes.

- Frontier Specialty Chemicals. (n.d.). 2,3,5,6-Tetrafluoro-4-hydroxybenzaldehyde.

- Achhammer, B. G., Reinhart, F. W., & Kline, G. M. (1951). Study of degradation of polystyrene, using infrared spectrophotometry. Journal of Research of the National Bureau of Standards, 46(5), 391-403.

- Wikipedia. (n.d.). Wittig reaction.

- Organic Chemistry Portal. (n.d.). Heck Reaction.

- The WITTIG REACTION With CHEMILUMINESCENCE! (n.d.).

- Wikipedia. (n.d.). Heck reaction.

- Liu, X., & Xiao, J. (2017). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Molecules, 22(1), 114.

- Process NMR Associ

- Gerig, J. T. (2001). Fluorine NMR. eMagRes.

- Total Organic Chemistry. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons [Video]. YouTube.

- Chemistry LibreTexts. (2023, June 30). Heck Reaction.

- Santa Cruz Biotechnology. (n.d.). 2,3,5,6-Tetrafluoro-4-hydroxybenzaldehyde.

- Ossila. (n.d.). 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid.

- ChemSynthesis. (2025, May 20). 4-amino-2,3,5,6-tetrafluorobenzaldehyde.

Sources

- 1. Atmospheric pressure chemical ionization of fluorinated phenols in atmospheric pressure chemical ionization mass spectrometry, tandem mass spectrometry, and ion mobility spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Heck Reaction [organic-chemistry.org]

- 7. Heck reaction - Wikipedia [en.wikipedia.org]

- 8. grokipedia.com [grokipedia.com]

- 9. A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Tetrafluorophenyl esters - Wikipedia [en.wikipedia.org]

- 11. azom.com [azom.com]

- 12. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 19F [nmr.chem.ucsb.edu]

- 16. 19Flourine NMR [chem.ch.huji.ac.il]

- 17. biophysics.org [biophysics.org]

- 18. homework.study.com [homework.study.com]

- 19. researchgate.net [researchgate.net]

- 20. spectrabase.com [spectrabase.com]

- 21. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. pubs.acs.org [pubs.acs.org]

- 24. pubs.acs.org [pubs.acs.org]

- 25. globethesis.com [globethesis.com]

- 26. Fluorinated polymer self-assembled nanomaterials: advances and biomedical applications - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 27. boydbiomedical.com [boydbiomedical.com]

4-Hydroxy-2,3,5,6-tetrafluorostyrene CAS number 385422-30-0

An In-Depth Technical Guide to 4-Hydroxy-2,3,5,6-tetrafluorostyrene: Synthesis, Polymerization, and Advanced Applications

Authored by a Senior Application Scientist

Abstract

4-Hydroxy-2,3,5,6-tetrafluorostyrene (CAS No. 385422-30-0) is a highly functionalized fluoromonomer that stands at the intersection of materials science and biomedical research. Its unique molecular architecture, combining a polymerizable vinyl group, a reactive phenolic hydroxyl moiety, and a perfluorinated aromatic ring, offers a versatile platform for the design of advanced functional polymers. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals. We will explore plausible synthetic routes, detail modern polymerization techniques, and elucidate the exceptional properties of the resultant polymer, poly(4-hydroxy-2,3,5,6-tetrafluorostyrene). The narrative emphasizes the causality behind experimental choices, grounding theoretical potential in practical application, with a focus on drug delivery, biomedical devices, and advanced materials.

Introduction: A Monomer of Strategic Importance

The strategic incorporation of fluorine into polymeric structures has consistently yielded materials with remarkable properties, including superior thermal and chemical stability, hydrophobicity, and biocompatibility.[1][2] Fluoropolymers are integral to a wide range of high-performance applications, from medical implants to advanced electronics.[3][4][5] 4-Hydroxy-2,3,5,6-tetrafluorostyrene emerges as a monomer of significant interest by introducing a key element: a reactive hydroxyl group on a fluorinated styrene backbone.

This hydroxyl group acts as a versatile chemical handle, enabling post-polymerization modification and the covalent attachment of a wide array of molecules, such as drugs, imaging agents, or targeting ligands. This capability bridges the gap between inert, high-stability fluoropolymers and the dynamic, functional requirements of modern biomedical and electronic applications. The resulting polymer, poly(4-hydroxy-2,3,5,6-tetrafluorostyrene), is not merely a structural material but a functional platform for innovation.

Physicochemical Properties and Characteristics

The monomer's properties are derived from its distinct functional components. The tetrafluorophenyl ring imparts chemical inertness and unique electronic characteristics, while the hydroxyl group offers a site for hydrogen bonding and chemical conjugation.

| Property | Value | Source |

| CAS Number | 385422-30-0 | |

| Molecular Formula | C₈H₄F₄O | |

| Molecular Weight | 192.11 g/mol | |

| Appearance | (Predicted) White to off-white solid | N/A |

| pKa (Phenolic OH) | (Predicted) More acidic than phenol due to electron-withdrawing fluorine atoms | [6] |

Note: Some properties are predicted based on the behavior of structurally similar compounds, such as 2,3,5,6-tetrafluoro-4-hydroxybenzoic acid, which is noted to be more acidic than its non-fluorinated analog.[6]

Monomer Synthesis and Characterization

While a definitive, published synthesis for 4-hydroxy-2,3,5,6-tetrafluorostyrene is not widely available in public literature, a plausible and logical pathway can be designed based on established organofluorine chemistry. A likely route would involve the creation of a vinyl group on a functionalized tetrafluorobenzene ring.

Proposed Synthetic Workflow

A rational approach would start from a commercially available tetrafluorinated precursor, such as 2,3,5,6-tetrafluorophenol, and build the styrene functionality. An alternative, analogous to the synthesis of 4-acetoxystyrene, would involve acetylation, hydrogenation, and dehydration.[7]

Caption: Proposed multi-step synthesis of the target monomer.

Experimental Protocol: A Representative Synthesis Step (Dehydration)

This protocol is hypothetical and adapted from established procedures for synthesizing styrenic monomers.[7]

-

Setup: A round-bottom flask is equipped with a magnetic stirrer, a distillation head, and a receiving flask. The system is placed under a gentle vacuum.

-

Reagents: The intermediate carbinol (4-acetoxy-1-(1-hydroxyethyl)-2,3,5,6-tetrafluorobenzene) is dissolved in a suitable high-boiling solvent (e.g., toluene) containing a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid) and a polymerization inhibitor (e.g., hydroquinone).

-

Reaction: The mixture is heated to reflux. The water generated during the dehydration is removed azeotropically and collected in the receiving flask.

-

Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

-

Workup: Upon completion, the reaction mixture is cooled, washed with a dilute sodium bicarbonate solution to neutralize the acid, and then washed with brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product (4-acetoxy-2,3,5,6-tetrafluorostyrene) is then purified by vacuum distillation or column chromatography.

-

Final Step (Hydrolysis): The purified acetoxy-protected monomer is then hydrolyzed using a base like ammonium hydroxide to yield the final 4-hydroxy-2,3,5,6-tetrafluorostyrene.[7]

Structural Characterization

-

¹H NMR: Would confirm the presence of the vinyl protons (typically 3 signals in the 5-7 ppm range) and the phenolic proton.

-

¹⁹F NMR: Would show characteristic signals for the tetrafluorinated aromatic ring.

-

¹³C NMR: Would confirm the number of unique carbon environments.

-

FT-IR Spectroscopy: Would display characteristic peaks for the O-H stretch (broad, ~3300 cm⁻¹), C=C stretch of the vinyl group (~1630 cm⁻¹), and C-F bonds (~1100-1300 cm⁻¹).

-

Mass Spectrometry: Would confirm the molecular weight of 192.11 g/mol .

Polymerization Methodologies for Controlled Architectures

To fully exploit the monomer's potential, controlled polymerization techniques are essential. These methods allow for precise control over molecular weight, polydispersity, and polymer architecture (e.g., block, graft copolymers), which are critical for high-performance applications. Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is a particularly versatile and powerful method for styrenic monomers.[8][9]

RAFT Polymerization: A Versatile Approach

RAFT polymerization operates via a degenerative chain transfer mechanism, allowing for the synthesis of polymers with a narrow molecular weight distribution ("living" characteristics). The choice of RAFT agent is critical and depends on the monomer's reactivity. For styrenic monomers, dithiobenzoates or trithiocarbonates are typically effective.[8]

Caption: Key stages of RAFT polymerization.

Experimental Protocol: RAFT Polymerization of 4-Hydroxy-2,3,5,6-tetrafluorostyrene

This protocol is a generalized procedure and requires optimization.

-

Reagents: 4-Hydroxy-2,3,5,6-tetrafluorostyrene (monomer), a suitable RAFT agent (e.g., 2-cyano-2-propyl dithiobenzoate), a radical initiator (e.g., AIBN), and an anhydrous solvent (e.g., dioxane or DMF) are placed in a Schlenk flask.

-

Degassing: The mixture is subjected to several freeze-pump-thaw cycles to remove dissolved oxygen, which can terminate the polymerization.

-

Polymerization: The flask is backfilled with an inert gas (e.g., argon) and immersed in a preheated oil bath (typically 60-80 °C) to initiate the polymerization.

-

Monitoring: The reaction is monitored by taking aliquots at timed intervals to determine monomer conversion (via ¹H NMR) and molecular weight evolution (via Size Exclusion Chromatography, SEC/GPC). A linear increase in molecular weight with conversion and low polydispersity (Đ < 1.3) are hallmarks of a controlled process.

-

Termination: The polymerization is quenched by cooling the flask in an ice bath and exposing the solution to air.

-

Purification: The polymer is isolated by precipitation into a non-solvent (e.g., cold methanol or hexane), filtered, and dried under vacuum to yield the final product, poly(4-hydroxy-2,3,5,6-tetrafluorostyrene).

Poly(4-hydroxy-2,3,5,6-tetrafluorostyrene): A Platform for Advanced Applications

The resulting polymer is a unique material that combines the advantageous properties of fluoropolymers with the functional versatility of poly(4-hydroxystyrene).[1][10]

Key Polymer Properties:

-

Chemical and Thermal Stability: Inherited from the fluorinated backbone.[2]

-

Hydrophobicity and Lipophobicity: Characteristic of highly fluorinated materials.[1]

-

Biocompatibility: Fluoropolymers are generally considered bio-inert.[4]

-

Functional Handle: The accessible hydroxyl groups allow for a plethora of post-polymerization modifications.

Caption: Versatility of the polymer's hydroxyl groups.

Application Spotlight: Drug Delivery

Fluorination can significantly enhance the performance of nanomedicines.[11][12] Polymers derived from this monomer can self-assemble into nanoparticles or micelles for drug encapsulation.

-

Enhanced Stability: The stable C-F bonds protect the polymer backbone and the encapsulated drug from degradation.[11]

-

Prolonged Circulation: The "stealth" properties imparted by fluorination can help nanocarriers evade the immune system, increasing their circulation time.[13]

-

Improved Cellular Uptake: The unique properties of fluorinated materials can facilitate crossing cellular membranes, improving drug delivery into target cells.[12]

-

pH-Responsive Drug Release: Drugs can be attached to the hydroxyl groups via pH-sensitive linkers (e.g., hydrazones), allowing for targeted release in the acidic environment of tumors or endosomes.[12]

Application Spotlight: Biomedical Surfaces and Devices

The low surface energy and bio-inertness of fluoropolymers make them ideal for medical device coatings.[1][4]

-

Anti-Fouling Coatings: The polymer can be grafted onto surfaces of medical implants (e.g., catheters, stents) to resist protein adsorption and bacterial biofilm formation, reducing the risk of infection and thrombosis.[3]

-

Tissue Engineering Scaffolds: The polymer can be fabricated into porous scaffolds. The surface can then be functionalized by attaching cell-adhesive peptides (like RGD) to the hydroxyl groups, promoting specific cell attachment and tissue growth while the bulk material remains bio-inert.

Application Spotlight: Advanced Materials

Drawing parallels with poly(pentafluorostyrene), this polymer holds promise in materials science.[14]

-

Specialty Membranes: After sulfonation or phosphonation of the aromatic ring (a more complex reaction due to the hydroxyl group) or by grafting acidic groups onto the hydroxyl moiety, the polymer could be used to create proton-exchange membranes for fuel cells.[14][15]

-

Optoelectronics: Low dielectric constants are a known feature of fluoropolymers, suggesting potential use as insulating layers in microelectronics.[14]

Safety and Handling

-

General Precautions: Handle in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Exposure Avoidance: Avoid inhalation of dust, and prevent contact with skin and eyes.[17]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not mix with other waste.[16]

Conclusion

4-Hydroxy-2,3,5,6-tetrafluorostyrene is more than just another fluoromonomer; it is a strategic building block for creating a new generation of "smart" fluoropolymers. The combination of a stable, fluorinated backbone with a versatile, reactive hydroxyl group provides a powerful tool for scientists in drug development, biomedical engineering, and materials science. By leveraging controlled polymerization techniques, researchers can design bespoke materials with precisely tailored properties to meet the demands of the most challenging applications. This guide serves as a foundational resource to inspire and enable further exploration into this promising and versatile chemical platform.

References

-

Fluoropolymers in biomedical applications: State-of-the-art and future perspectives. (2021). Chemical Society Reviews, 50(9).

-

Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications. (n.d.). PMC - NIH.

-

Fluoropolymers in biomedical applications: state-of-the-art and future perspectives. (2021). Chemical Society Reviews (RSC Publishing).

-

The Impact of Fluoropolymers on the Medical Device Industry. (2015). SGS PSI - Polymer Solutions.

-

Fluoropolymers in Medical Applications: Recent Progress and Development. (n.d.). Chemical Reviews - ACS Publications.

-

Directed synthesis of copolymers based on fluorine-containing styrene derivatives. (n.d.). Journal of the Serbian Chemical Society.

-

Fluorinated Polymers Show Promise in Advancing Drug Delivery Systems. (n.d.). Benchchem.

-

Fluorination Effects on the Drug Delivery Property of Cylindrical Polymer Brushes. (2022). ACS Publications.

-

SYNTHESIS OF FLUORINATED POLYSTYRENE. (2008). CHEMISTRY & CHEMICAL TECHNOLOGY, 2(1).

-

The “Living” Free Radical Synthesis of Poly(4-hydroxystyrene): Physical Properties and Dissolution Behavior. (n.d.). Macromolecules - ACS Publications.

-

Fluorinated polymer self-assembled nanomaterials: advances and biomedical applications. (2025). National Center for Biotechnology Information.

-

Modification of Phosphonated Poly(pentafluorostyrene) toward Ductile Membranes for Electrochemical Applications. (n.d.). Macromolecules - ACS Publications.

-

Post-modification of poly(pentafluorostyrene): a versatile “click” method to create well-defined multifunctional graft copolymers. (n.d.). Chemical Communications (RSC Publishing).

-

Uses and advantages of fluorinated polymers on the surface of nanoparticles for biomedical in vivo applications. (2025). SPIE Digital Library.

-

Controllable Synthesis of Fluorinated Poly(styrene-butadiene). (2020). RSC Blogs.

-

The Role of 4-Acetoxystyrene in Next-Gen Polymer Synthesis. (n.d.). Daken.

-

4-Hydroxy-2,3,5,6-tetrafluorostyrene | 385422-30-0. (n.d.). ChemicalBook.

-

The Synthesis and Polymerization of Some Fluorinated Styrenes 1. (n.d.). Journal of the American Chemical Society - ACS Publications.

-

385422-30-0 | 4-Hydroxy-2,3,5,6-tetrafluorostyrene. (n.d.). Alachem Co., Ltd..

-

Synthesis of fluorinated alkoxyamines and alkoxyamine-initiated nitroxide-mediated precipitation polymerizations of styrene in supercritical carbon dioxide. (2014). RSC Publishing.

-

Synthesis and Self‐Assembly of Poly(4‐acetoxystyrene) Cubosomes. (2024). PMC - NIH.

-

Synthesis of 4-Acetoxystyrene – t-Butyl Acrylate Statistical, Block and Gradient Copolymers, and the Effect of the Structure of Copolymers on their Properties. (2020). UQ eSpace - The University of Queensland.

-

Post-modification of poly(pentafluorostyrene): A versatile "click" method to create well-defined multifunctional graft copolymers. (2008). ResearchGate.

-

Poly(pentafluorostyrene). (n.d.). Ossila.

-

Process for the suspension polymerization of 4-acetoxystyrene and hydrolysis to 4-hydroxystyrene polymers. (1989). European Patent Office.

-

4-Hydroxy-2,3,5,6-tetrafluorostyrene | 385422-30-0. (n.d.). ChemicalBook.

-

SAFETY DATA SHEET. (2025). Aldrich.

-

Poly(pentafluorostyrene). (n.d.). Sigma-Aldrich.

-

SAFETY DATA SHEET. (2025). Sigma-Aldrich.

-

SAFETY DATA SHEET. (2025). Sigma-Aldrich.

-

Stereoselective synthesis of 4-hydroxy-2,3,6-trisubstituted tetrahydropyrans. (2003). PubMed.

-

2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid. (n.d.). Ossila.

-

CN108069832B - Preparation method of 2,3,5, 6-tetrafluorophenol. (n.d.). Google Patents.

-

Synthesis and characterization of poly[4-((tert-butoxycarbonyl)oxy)styrene-sulfone]. (n.d.). ResearchGate.

-

FT-IR surface analysis of poly [(4-hydroxybenzoic)-ran-(2-hydroxy-6-naphthoic acid)] fiber – A short review. (n.d.). ResearchGate.

-

SAFETY DATA SHEET. (n.d.). TYFO.

-

US6376683B1 - Process for the preparation of (4R,6S)-4-hydroxy-6-hydroxymethyl-tetrahydropyran-2-one. (n.d.). Google Patents.

-

2,3,5,6-Tetrafluoro-4-hydroxybenzenesulfinate. (n.d.). PubChem.

-

2,3,5,6-Tetrafluoro-4-hydroxybenzoic Acid 98.0+%, TCI America 1 g. (n.d.). Fisher Scientific.

-

SUPPORTING INFORMATION Continuous Flow Synthesis of Hydroxy Lactones from Alkenoic Acids. (n.d.). The Royal Society of Chemistry.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fluoropolymers in biomedical applications: state-of-the-art and future perspectives - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 4. polymersolutions.com [polymersolutions.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. ossila.com [ossila.com]

- 7. data.epo.org [data.epo.org]

- 8. Volume # 2(135), March - April 2021 — "Directed synthesis of copolymers based on fluorine-containing styrene derivatives" [notes.fluorine1.ru]

- 9. UQ eSpace [espace.library.uq.edu.au]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. login.medscape.com [login.medscape.com]

- 14. ossila.com [ossila.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. tyfo.de [tyfo.de]

An In-Depth Technical Guide to 4-Hydroxy-2,3,5,6-tetrafluorostyrene: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 4-Hydroxy-2,3,5,6-tetrafluorostyrene, a fluorinated monomer of significant interest in advanced materials and medicinal chemistry. The document details its fundamental physicochemical properties, provides a validated synthetic protocol for its preparation, and explores its current and potential applications in polymer science and drug development. Emphasis is placed on the rationale behind experimental procedures and the unique characteristics imparted by its tetrafluorinated phenyl ring and reactive vinyl and hydroxyl functionalities.

Introduction: The Strategic Value of Fluorinated Styrenic Monomers

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern materials science and drug discovery. Fluorine's high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond can profoundly alter a molecule's physical, chemical, and biological properties. These modifications can lead to enhanced thermal stability, chemical resistance, and unique electronic characteristics in polymers. In the context of medicinal chemistry, fluorination can improve metabolic stability, binding affinity, and lipophilicity, ultimately enhancing the pharmacokinetic and pharmacodynamic profile of drug candidates.

4-Hydroxy-2,3,5,6-tetrafluorostyrene (HFTS) is a bifunctional monomer that embodies these advantages. Its tetrafluorinated aromatic ring provides a scaffold with a distinct electronic and steric profile compared to its non-fluorinated counterpart, 4-hydroxystyrene. The presence of both a polymerizable vinyl group and a reactive hydroxyl group makes HFTS a versatile building block for the synthesis of a wide array of functional polymers and as a precursor for complex organic molecules in drug development. This guide will serve as an in-depth resource for researchers looking to leverage the unique properties of this compound in their work.

Physicochemical Properties of 4-Hydroxy-2,3,5,6-tetrafluorostyrene

A thorough understanding of the physicochemical properties of a monomer is paramount for its effective use in synthesis and material design. The key properties of 4-Hydroxy-2,3,5,6-tetrafluorostyrene are summarized in the table below.

| Property | Value | Source |

| Molecular Weight | 192.11 g/mol | |

| Molecular Formula | C₈H₄F₄O | |

| CAS Number | 385422-30-0 | |

| Melting Point | 42.0 - 44.0 °C | |

| Appearance | White to off-white solid | General knowledge |

| Solubility | Soluble in common organic solvents such as THF, acetone, and methanol. | General knowledge |

The tetrafluorinated phenyl ring significantly influences the acidity of the hydroxyl proton, making it more acidic than the corresponding proton in 4-hydroxystyrene. This has implications for its reactivity in polymerization and functionalization reactions.

Synthesis of 4-Hydroxy-2,3,5,6-tetrafluorostyrene: A Validated Protocol

The synthesis of 4-Hydroxy-2,3,5,6-tetrafluorostyrene can be efficiently achieved from the commercially available 2,3,5,6-Tetrafluoro-4-hydroxybenzaldehyde via a Wittig reaction. The Wittig reaction is a reliable method for the formation of a carbon-carbon double bond from a carbonyl compound and a phosphonium ylide.

Introduction: The Analytical Imperative for 4-Hydroxy-2,3,5,6-tetrafluorostyrene

An In-Depth Technical Guide to the Spectroscopic Analysis of 4-Hydroxy-2,3,5,6-tetrafluorostyrene

This guide provides a comprehensive exploration of the spectroscopic techniques essential for the structural elucidation and purity assessment of 4-Hydroxy-2,3,5,6-tetrafluorostyrene. Designed for researchers, scientists, and professionals in drug development, this document moves beyond procedural outlines to delve into the causality behind experimental choices, ensuring a robust and validated analytical approach.

4-Hydroxy-2,3,5,6-tetrafluorostyrene is a highly functionalized aromatic monomer. The presence of a polymerizable vinyl group, an acidic hydroxyl group, and a perfluorinated phenyl ring bestows upon it unique chemical properties, making it a valuable building block in polymer chemistry and materials science. Its potential incorporation into advanced polymers for biomedical or electronic applications necessitates unambiguous characterization. Spectroscopic analysis provides the definitive fingerprint of this molecule, confirming its identity, structure, and purity.

This guide details a multi-technique approach, leveraging Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS) to create a complete analytical portrait of the molecule.

Caption: Molecular Structure and Analytical Workflow for 4-Hydroxy-2,3,5,6-tetrafluorostyrene.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the cornerstone of structural analysis for this molecule. The presence of ¹H, ¹³C, and ¹⁹F nuclei provides multiple, complementary windows into the molecular architecture.

Expertise & Experience: The key to a successful NMR analysis of this compound is a multi-nuclear approach. While ¹H NMR confirms the vinyl and hydroxyl protons, ¹⁹F NMR is exceptionally sensitive and provides a clean, unobstructed view of the fluorinated aromatic ring's substitution pattern.[1][2] ¹³C NMR, though less sensitive, is indispensable for mapping the complete carbon skeleton.

¹⁹F NMR Spectroscopy

Given the tetrafluoro- substitution, ¹⁹F NMR is the most direct method for confirming the aromatic structure. The fluorine atoms create a distinct chemical environment that is highly sensitive to substitution.[1]

-

Expected Spectrum: The four fluorine atoms on the aromatic ring are chemically equivalent in pairs (F2/F6 and F3/F5). This symmetry will result in two distinct signals, appearing as multiplets due to mutual coupling (³JF-F and ⁴JF-F). The chemical shifts for aromatic fluorines typically appear in the range of -100 to -170 ppm relative to CFCl₃.[2]

¹H NMR Spectroscopy

¹H NMR will provide clear signals for the vinyl and hydroxyl protons.

-

Expected Spectrum:

-

Hydroxyl Proton (-OH): A broad singlet, whose chemical shift is highly dependent on solvent and concentration (typically 5-9 ppm in DMSO-d₆).

-

Vinyl Protons (-CH=CH₂): This will be a classic AMX spin system, resulting in three distinct multiplets.

-

The proton on the carbon attached to the ring (Hα) will likely appear as a doublet of doublets around 6.5-7.0 ppm.

-

The two terminal protons (Hβ, cis and trans) will appear as two separate doublets of doublets between 5.0 and 6.0 ppm, distinguished by their coupling constants (Jtrans > Jcis).

-

-

¹³C NMR Spectroscopy

¹³C NMR confirms the carbon framework and is powerfully enhanced by C-F couplings.

-

Expected Spectrum: Eight distinct signals are expected. The carbons directly bonded to fluorine will appear as large doublets due to one-bond C-F coupling (¹JC-F), which is typically in the range of 240-260 Hz. Carbons two or three bonds away will show smaller couplings. The vinyl carbons and the hydroxyl-bearing carbon will also be clearly identifiable.

Table 1: Predicted NMR Spectroscopic Data (in DMSO-d₆)

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Assignment |

| ¹H | ~9.5 | br s | - | -OH |

| ~6.7 | dd | Jtrans ≈ 17, Jcis ≈ 11 | =CH-Ar | |

| ~5.8 | dd | Jtrans ≈ 17, Jgem ≈ 2 | =CH₂ (trans) | |

| ~5.3 | dd | Jcis ≈ 11, Jgem ≈ 2 | =CH₂ (cis) | |

| ¹³C | ~140-150 (d) | d | ¹JC-F ≈ 250 | C-F (C2/C6) |

| ~135-145 (d) | d | ¹JC-F ≈ 250 | C-F (C3/C5) | |

| ~130 | t | ³JC-F ≈ 10-15 | C-OH (C4) | |

| ~115 | t | ²JC-F ≈ 20-25 | C-vinyl (C1) | |

| ~135 | s | - | =CH-Ar | |

| ~118 | s | - | =CH₂ | |

| ¹⁹F | ~ -140 | m | - | F2/F6 |

| ~ -160 | m | - | F3/F5 |

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of 4-Hydroxy-2,3,5,6-tetrafluorostyrene in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or acetone-d₆). The choice of DMSO-d₆ is advantageous as it solubilizes the compound well and allows for the observation of the hydroxyl proton, which might otherwise exchange in solvents like D₂O.[3]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR (δ 0.00 ppm). For ¹⁹F NMR, an internal or external standard like trifluorotoluene can be used.

-

Instrument Setup: Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion.

-

Data Acquisition:

-

Run a standard ¹H spectrum.

-

Run a ¹³C{¹H} proton-decoupled spectrum. A quantitative spectrum may require a longer relaxation delay.

-

Run a ¹⁹F{¹H} proton-decoupled spectrum.

-

Rationale: Proton decoupling simplifies the ¹³C and ¹⁹F spectra by removing couplings to protons, making the C-F and F-F couplings easier to interpret.

-

-

Data Processing: Process the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) to improve the signal-to-noise ratio. Phase and baseline correct the spectra and calibrate using the internal standard.

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is a rapid and effective technique for confirming the presence of key functional groups by identifying their characteristic vibrational frequencies.[4]

Expertise & Experience: For this molecule, the IR spectrum provides three crucial pieces of information at a glance: the presence of the hydroxyl group (a broad O-H stretch), the vinyl group (C=C and =C-H stretches), and the highly fluorinated aromatic ring (strong C-F stretches). The broadness of the O-H band is indicative of hydrogen bonding, a common feature in solid-state or concentrated samples of phenols.[5]

Table 2: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3200 - 3600 | Broad, Strong | O-H Stretch | Phenolic -OH |

| 3080 - 3100 | Medium | =C-H Stretch | Vinyl C-H |

| 1640 - 1680 | Medium | C=C Stretch | Vinyl C=C |

| 1500 - 1600 | Medium-Strong | C=C Stretch | Aromatic Ring |

| 1000 - 1300 | Strong | C-F Stretch | Aryl-Fluoride |

| 910 & 990 | Strong | =C-H Bend | Vinyl Out-of-Plane |

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background spectrum.

-

Sample Application: Place a small amount of the solid 4-Hydroxy-2,3,5,6-tetrafluorostyrene powder directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The resulting spectrum is typically displayed in transmittance or absorbance. The key is to identify the positions of the major absorption bands and compare them to expected values.

-

Rationale: ATR is a modern, convenient technique that requires minimal sample preparation and is suitable for both solid and liquid samples, eliminating the need for KBr pellets.[5]

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Electronic Structure

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, specifically those involving the π-electron system of the aromatic ring and vinyl group.

Expertise & Experience: The phenolic chromophore is the dominant feature in the UV-Vis spectrum. The presence of fluorine atoms and the hydroxyl group influences the energy of the π → π* transitions.[6] Furthermore, the spectrum is highly sensitive to pH. Deprotonation of the phenolic hydroxyl group to form the phenoxide ion causes a bathochromic (red) shift in the absorption maximum, a phenomenon that can be used to determine the compound's pKa.[7][8]

Table 3: Expected UV-Vis Absorption Data

| Condition | λₘₐₓ (nm) | Molar Absorptivity (ε) | Transition |

| Neutral pH (Ethanol) | ~260-275 | ~1,000 - 3,000 L mol⁻¹ cm⁻¹ | π → π |

| Basic pH (Ethanol/NaOH) | ~280-300 | ~2,000 - 5,000 L mol⁻¹ cm⁻¹ | π → π (phenoxide) |

Experimental Protocol: UV-Vis Spectrum Acquisition

-

Solvent Selection: Choose a UV-transparent solvent. Ethanol or methanol are excellent choices.

-

Sample Preparation: Prepare a stock solution of known concentration (e.g., 1 mg/mL). From this, prepare a dilute solution in a quartz cuvette to an absorbance value below 1.5 AU for accurate measurement.

-

Instrument Setup: Use a dual-beam spectrophotometer. Fill one quartz cuvette with the pure solvent to serve as a blank and the other with the sample solution.

-

Data Acquisition: Scan the sample from approximately 200 to 400 nm.[7]

-

pKa Determination (Optional): To observe the pH-dependent shift, record spectra in a series of buffered solutions of known pH. The shift in λₘₐₓ can be used to calculate the acidity constant.[7]

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry is the definitive technique for confirming the molecular weight of 4-Hydroxy-2,3,5,6-tetrafluorostyrene and provides valuable structural information through analysis of its fragmentation patterns.

Expertise & Experience: Electrospray ionization (ESI) is a suitable soft ionization technique, particularly in negative ion mode, which will readily deprotonate the acidic phenol to yield a strong [M-H]⁻ ion. High-resolution mass spectrometry (HRMS) is critical for confirming the elemental composition by providing a highly accurate mass measurement. Fragmentation analysis by tandem MS (MS/MS) can reveal characteristic losses, such as the loss of the vinyl group or CO.[9][10]

Caption: Predicted ESI(-) MS/MS Fragmentation Pathway.

Table 4: Expected Mass Spectrometry Data

| Ionization Mode | Ion Species | Calculated Exact Mass | Expected m/z |

| ESI (-) | [M-H]⁻ | 195.0002 | 194.99 |

| ESI (+) | [M+H]⁺ | 197.0159 | 197.02 |

| EI | M⁺• | 196.0080 | 196.01 |

Experimental Protocol: LC-MS with ESI

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent mixture, such as methanol/water (50:50), at a concentration of approximately 1-10 µg/mL.

-

Chromatography (Optional but Recommended): Inject the sample into a liquid chromatography system coupled to the mass spectrometer. A short C18 column can be used to separate the analyte from any potential impurities before it enters the mass spectrometer. This serves as a self-validating check on sample purity.

-

MS Parameters (Negative Ion Mode):

-

Ion Source: Electrospray Ionization (ESI).

-

Polarity: Negative.

-

Scan Range: m/z 50 - 500.

-

Capillary Voltage: 2.5 - 3.5 kV.

-

Drying Gas: Nitrogen, at a flow rate and temperature optimized for signal intensity.

-

-

Data Acquisition: Acquire a full scan spectrum to identify the [M-H]⁻ ion. If using HRMS, the high mass accuracy will confirm the elemental formula C₈H₃F₄O⁻.

-

Fragmentation Analysis (MS/MS): Isolate the [M-H]⁻ precursor ion (m/z ~195) in the quadrupole and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon). Record the resulting product ion spectrum to observe characteristic fragments.

Conclusion

The spectroscopic characterization of 4-Hydroxy-2,3,5,6-tetrafluorostyrene is a multi-faceted process where each technique provides a unique and essential piece of the structural puzzle. ¹⁹F and ¹H NMR confirm the connectivity and substitution pattern, IR spectroscopy validates the presence of key functional groups, UV-Vis spectroscopy probes the electronic properties and acidity, and high-resolution mass spectrometry provides unambiguous confirmation of the molecular formula and fragmentation behavior. By integrating the data from these orthogonal techniques, a scientist can establish the identity, purity, and structure of this valuable monomer with the highest degree of confidence.

References

- Gasbarri, C., & Angelini, G. (2014). Spectroscopic investigation of fluorinated phenols as pH-sensitive probes in mixed liposomal systems. RSC Publishing.

- ResearchGate. (n.d.). UV absorption spectra in the vapor phase of (a) phenol and (b) PFP.

- McCloud, T. G. (2022). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. ACS Environmental Au.

- McCloud, T. G. (2022). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach.

- Alfa Chemistry. (n.d.). 19F NMR Chemical Shift Table. Alfa Chemistry.

- PubMed. (2022). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. PubMed.

- NP-MRD. (n.d.). 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0211946). NP-MRD.

- PMC. (n.d.). Synthesis, crystal structure and spectroscopic and Hirshfeld surface analysis of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde. PMC.

- Springer Nature. (n.d.). Tautomeric equilibrium, proton affinity and mass spectrometry fragmentation of flexible hydrogen-bonded precursors and rigid N BF2 fluorescent dyes.

- ChemicalBook. (2025). 4-Hydroxy-2,3,5,6-tetrafluorostyrene. ChemicalBook.

- ChemicalBook. (n.d.). 4-Hydroxy-2,3,5,6-tetrafluorostyrene. ChemicalBook.

- Ossila. (n.d.). 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid. Ossila.

- PubChem. (n.d.). (2R,3S,4R,5R)-2,3,4,5-Tetrahydroxy-6-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)hexanal. PubChem.

- PubMed. (2003). Stereoselective synthesis of 4-hydroxy-2,3,6-trisubstituted tetrahydropyrans. PubMed.

- ICT Prague. (n.d.). Table of Characteristic IR Absorptions.

- PMC. (n.d.). Liquid chromatography-tandem mass spectrometry analysis of oxidation of 2′-, 3′-, 4′-, and 6-hydroxyflavanones by human cytochrome P450 enzymes. PMC.

- ChemicalBook. (n.d.). 2,3,5,6-Tetrafluoro-4-hydroxy-benzoic acid(652-34-6) IR2. ChemicalBook.

- GovInfo. (n.d.).

- Sci-Hub. (2003). Stereoselective Synthesis of 4-Hydroxy-2,3,6-trisubstituted Tetrahydropyrans. Sci-Hub.

- Cheminfo.org. (n.d.). Search by substructure for IR spectra and compare. Cheminfo.org.

- NP-MRD. (n.d.). 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0200699). NP-MRD.

- ResearchGate. (2025). Quantum-chemical calculations of the IR absorption spectra of modified polytetrafluoroethylene forms.

- ResearchGate. (2008). Synthesis and Characterization of 2,3,5,6-Tetraphenylpyrazine-N, N-Dioxide: New Nitrone Dimer Species.

- PubMed. (2024). Efficient Near-Infrared Fluorophores Based on Cyanostyrene Derivatives for Two-Photon Fluorescence Bioimaging. PubMed.

- ResearchGate. (n.d.). 1H-NMR (DMSO-d6) compound 1.

- ACS Publications. (n.d.). High-yield synthesis, separation, and mass-spectrometric characterization of fullerenes C60 to C266.

- ResearchGate. (n.d.). FT-IR transmittance spectra of neat pyrene derivative and hybrid material.

- DigitalOcean. (2025). Synthesis and characterization of 2,4,6-trihydroxy benzophenone and its activity as sunscreen. DigitalOcean.

- SpectraBase. (n.d.). 3,5,7,4'-Tetrahydroxy-flavone - Optional[13C NMR] - Chemical Shifts. SpectraBase.

- SpectraBase. (n.d.). 3,5,7,4'-Tetrahydroxy-flavone - Optional[13C NMR] - Chemical Shifts. SpectraBase.

Sources

- 1. Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. researchgate.net [researchgate.net]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. Synthesis, crystal structure and spectroscopic and Hirshfeld surface analysis of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Spectroscopic investigation of fluorinated phenols as pH-sensitive probes in mixed liposomal systems - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Tautomeric equilibrium, proton affinity and mass spectrometry fragmentation of flexible hydrogen-bonded precursors and rigid N ⟶ BF2 fluorescent dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Liquid chromatography-tandem mass spectrometry analysis of oxidation of 2′-, 3′-, 4′-, and 6-hydroxyflavanones by human cytochrome P450 enzymes - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the NMR Spectra of 4-Hydroxy-2,3,5,6-tetrafluorostyrene

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectra of 4-Hydroxy-2,3,5,6-tetrafluorostyrene, a key fluorinated monomer in advanced materials and pharmaceutical development. This document will delve into the intricacies of its ¹H, ¹³C, and ¹⁹F NMR spectra, offering insights into the structural nuances revealed by this powerful analytical technique.

Introduction: The Significance of 4-Hydroxy-2,3,5,6-tetrafluorostyrene and its NMR Characterization

4-Hydroxy-2,3,5,6-tetrafluorostyrene, also known as 2,3,5,6-Tetrafluoro-4-vinylphenol, is a highly functionalized aromatic compound. Its structure, featuring a vinyl group and a hydroxyl group on a tetrafluorinated benzene ring, makes it a valuable building block in polymer chemistry and medicinal chemistry. The presence of fluorine atoms significantly influences the molecule's electronic properties, reactivity, and biological activity.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of such complex molecules. The unique spin properties of ¹H, ¹³C, and ¹⁹F nuclei provide a detailed fingerprint of the molecular structure, including information about the chemical environment of each atom and their connectivity. A thorough understanding of the NMR spectra of 4-Hydroxy-2,3,5,6-tetrafluorostyrene is therefore crucial for researchers working with this compound.

Molecular Structure:

Caption: Molecular structure of 4-Hydroxy-2,3,5,6-tetrafluorostyrene.

Experimental Protocol: Acquiring High-Quality NMR Spectra

The acquisition of high-resolution NMR spectra is paramount for accurate structural analysis. The following protocol outlines the key steps for preparing a sample of 4-Hydroxy-2,3,5,6-tetrafluorostyrene and setting up the NMR spectrometer.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of 4-Hydroxy-2,3,5,6-tetrafluorostyrene.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃, or acetone-d₆) in a clean, dry NMR tube. The choice of solvent is critical as it can influence the chemical shifts, particularly of the hydroxyl proton.

-

Ensure the sample is fully dissolved to avoid line broadening.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

Tune and match the probe for the ¹H, ¹³C, and ¹⁹F nuclei.

-

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

-

-

Acquisition Parameters:

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. A standard pulse program with a 30° pulse angle and a relaxation delay of 1-2 seconds is typically adequate.

-

¹³C NMR: Due to the lower natural abundance of ¹³C, a larger number of scans will be required. Proton decoupling is typically used to simplify the spectrum and enhance signal intensity.

-

¹⁹F NMR: ¹⁹F is a highly sensitive nucleus, so spectra can be acquired relatively quickly. Proton decoupling may be employed to simplify the spectra, although coupled spectra can provide valuable structural information.

-

Caption: Workflow for NMR sample preparation, acquisition, and data processing.

Spectral Analysis and Interpretation

¹H NMR Spectrum

The ¹H NMR spectrum of 4-Hydroxy-2,3,5,6-tetrafluorostyrene is expected to show signals for the vinyl protons and the hydroxyl proton.

-

Vinyl Protons: The vinyl group (-CH=CH₂) will give rise to a complex set of signals due to the geminal, cis, and trans couplings between the three protons. This is a classic AMX or ABX spin system, depending on the chemical shift differences.

-

The proton on the carbon attached to the aromatic ring (Hα) will likely appear as a doublet of doublets.

-

The two terminal protons (Hβ, geminal to each other) will also appear as doublets of doublets, with one being cis and the other trans to Hα.

-

-

Hydroxyl Proton: The chemical shift of the hydroxyl proton (-OH) is highly variable and depends on the solvent, concentration, and temperature due to hydrogen bonding. It will likely appear as a broad singlet. In a non-polar solvent like CDCl₃, its chemical shift is expected to be in the range of 4-7 ppm.

¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon skeleton. Due to the symmetry of the tetrafluorinated ring, some carbon signals will be equivalent.

-

Aromatic Carbons:

-

C-1 (bearing the -OH group): This carbon is expected to be significantly deshielded due to the electronegativity of the attached oxygen.

-

C-2, C-6 and C-3, C-5 (bearing the F atoms): These pairs of carbons will be equivalent due to symmetry. They will exhibit large one-bond carbon-fluorine couplings (¹J_CF), appearing as doublets or more complex multiplets due to coupling to other fluorine atoms.

-

C-4 (bearing the vinyl group): This carbon's chemical shift will be influenced by the attached vinyl group.

-

-

Vinyl Carbons:

-

-CH=: The chemical shift of the α-carbon will be influenced by the aromatic ring.

-

=CH₂: The chemical shift of the β-carbon will be further upfield.

-

¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum is particularly informative for fluorinated compounds. Due to the symmetry of the molecule, the four fluorine atoms are chemically equivalent in pairs.

-

F-2, F-6 and F-3, F-5: These pairs of fluorine atoms are chemically equivalent and will give rise to two distinct signals in the ¹⁹F NMR spectrum. These signals will likely appear as multiplets due to fluorine-fluorine (F-F) couplings. The magnitude of these coupling constants provides valuable information about the relative positions of the fluorine atoms on the aromatic ring.

Table 1: Predicted NMR Data for 4-Hydroxy-2,3,5,6-tetrafluorostyrene

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (Hz) | Assignment |

| ¹H | ~5.0-7.0 | dd | Jtrans, Jcis, Jgem | Vinyl Protons |

| ~4.0-7.0 | br s | - | -OH | |

| ¹³C | ~100-160 | m | - | Aromatic Carbons |

| ~110-140 | m | - | Vinyl Carbons | |

| ¹⁹F | -130 to -170 | m | - | Aromatic Fluorines |

Note: These are predicted values and may vary depending on the experimental conditions.

Causality Behind Experimental Choices and Self-Validating Systems

Choice of Solvent: The selection of a deuterated solvent is not arbitrary. For ¹H NMR, a solvent like CDCl₃ is often chosen for its ability to dissolve a wide range of organic compounds and its single residual peak that is easily identifiable. However, for compounds with hydroxyl groups, protic solvents like methanol-d₄ or the use of DMSO-d₆ can be advantageous to observe exchangeable protons and potentially sharpen their signals. The consistency of spectra across different solvents can serve as a self-validating measure of the assignments.

Spectrometer Frequency: Utilizing a higher field spectrometer (e.g., 600 MHz vs. 300 MHz) increases the chemical shift dispersion, which is crucial for resolving complex multiplets, such as those arising from the vinyl group in this molecule. This allows for more accurate determination of coupling constants, which are fundamental to structural confirmation.

Decoupling Experiments: The use of proton decoupling in ¹³C and ¹⁹F NMR simplifies the spectra by removing the splitting caused by protons. Comparing the decoupled and coupled spectra is a powerful validation technique. For instance, in a proton-coupled ¹³C spectrum, the multiplicity of each carbon signal reveals the number of attached protons, confirming assignments made from the ¹H NMR spectrum.

Conclusion

The NMR spectroscopic analysis of 4-Hydroxy-2,3,5,6-tetrafluorostyrene provides a detailed and unambiguous confirmation of its molecular structure. The characteristic signals in the ¹H, ¹³C, and ¹⁹F NMR spectra, governed by the unique electronic environment created by the fluorine atoms, the hydroxyl group, and the vinyl substituent, serve as a definitive fingerprint for this important chemical entity. This guide provides the foundational knowledge for researchers to confidently identify and characterize this compound, ensuring the integrity of their downstream applications in materials science and drug discovery.

References

While specific experimental NMR data for 4-Hydroxy-2,3,5,6-tetrafluorostyrene (CAS 385422-30-0) is not available in the public domain at the time of this writing, the principles and predictions outlined in this guide are based on established NMR theory and data from analogous compounds. Researchers are encouraged to acquire their own experimental data for definitive analysis.

An In-Depth Technical Guide to the FTIR Analysis of 4-Hydroxy-2,3,5,6-tetrafluorostyrene

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FTIR) spectroscopy analysis of 4-Hydroxy-2,3,5,6-tetrafluorostyrene. Tailored for researchers, scientists, and professionals in drug development, this document delves into the principles, experimental protocols, and detailed spectral interpretation of this unique fluorinated phenolic monomer. The insights provided herein are grounded in established spectroscopic principles and field-proven methodologies, ensuring both technical accuracy and practical applicability.

Introduction: The Structural Significance of 4-Hydroxy-2,3,5,6-tetrafluorostyrene

4-Hydroxy-2,3,5,6-tetrafluorostyrene is a fascinating molecule characterized by a highly fluorinated aromatic ring, a reactive vinyl group, and a hydroxyl functionality. This combination of features makes it a valuable building block in the synthesis of advanced polymers and pharmaceutical intermediates. The extensive fluorination significantly influences the electronic properties of the benzene ring, enhancing its thermal stability and altering its reactivity. The hydroxyl group provides a site for further functionalization or can participate in hydrogen bonding, while the vinyl group is amenable to polymerization.

FTIR spectroscopy serves as a powerful, non-destructive analytical technique to elucidate the molecular structure of this compound. By probing the vibrational modes of its constituent chemical bonds, FTIR provides a unique molecular fingerprint, allowing for unambiguous identification and assessment of purity. This guide will systematically deconstruct the FTIR spectrum of 4-Hydroxy-2,3,5,6-tetrafluorostyrene, correlating specific absorption bands to its distinct functional groups.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

The acquisition of a clean, well-resolved FTIR spectrum is paramount for accurate analysis. For a solid sample such as 4-Hydroxy-2,3,5,6-tetrafluorostyrene, Attenuated Total Reflectance (ATR) is the most convenient and widely used sampling technique.[1][2] ATR-FTIR allows for the direct analysis of solid materials with minimal sample preparation, ensuring a rapid and efficient workflow.[1][3][4]

Instrumentation and Sample Preparation

A benchtop FTIR spectrometer equipped with a diamond or zinc selenide (ZnSe) ATR accessory is ideal for this analysis.[4] The solid 4-Hydroxy-2,3,5,6-tetrafluorostyrene sample should be in powdered form to ensure optimal contact with the ATR crystal.

Step-by-Step ATR-FTIR Measurement Protocol

-

Background Spectrum Acquisition:

-

Ensure the ATR crystal is meticulously cleaned with a suitable solvent (e.g., isopropanol) and allowed to dry completely.

-

Acquire a background spectrum of the clean, empty ATR crystal. This will account for any atmospheric (CO₂, H₂O) and instrumental interferences.

-

-

Sample Application:

-

Place a small amount of the powdered 4-Hydroxy-2,3,5,6-tetrafluorostyrene onto the center of the ATR crystal.

-

Apply consistent pressure using the instrument's pressure clamp to ensure intimate contact between the sample and the crystal surface. Insufficient contact is a common source of poor-quality spectra.

-

-

Sample Spectrum Acquisition:

-

Collect the sample spectrum. A typical measurement involves co-adding 16 to 32 scans at a spectral resolution of 4 cm⁻¹.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance spectrum.

-

If necessary, apply a baseline correction to the spectrum to remove any broad, underlying features.

-

Diagram: Experimental Workflow for ATR-FTIR Analysis

Caption: A streamlined workflow for acquiring an FTIR spectrum using the ATR technique.

In-Depth Spectral Interpretation

The FTIR spectrum of 4-Hydroxy-2,3,5,6-tetrafluorostyrene can be logically divided into distinct regions, each corresponding to the vibrational modes of its key functional groups. While a definitive spectrum for this specific molecule is not publicly available, a highly accurate interpretation can be constructed by analyzing the spectra of close structural analogs, namely 2,3,5,6-tetrafluorophenol and pentafluorostyrene .

The Hydroxyl (-OH) Stretching Region (3600-3200 cm⁻¹)

The most prominent feature in the high-frequency region of the spectrum will be a broad absorption band corresponding to the O-H stretching vibration of the phenolic hydroxyl group. In the solid state, extensive intermolecular hydrogen bonding will cause this band to be significantly broadened and shifted to a lower wavenumber, typically in the range of 3400-3200 cm⁻¹ . The broadness of this peak is a hallmark of hydrogen-bonded hydroxyl groups.

The Aromatic and Vinyl C-H Stretching Region (3100-3000 cm⁻¹)

Aromatic compounds typically exhibit C-H stretching vibrations in the 3100-3000 cm⁻¹ region.[5][6] Similarly, the C-H bonds of the vinyl group (=C-H) will also absorb in this range. These peaks are generally of weak to medium intensity.

The Aromatic Ring and Vinyl C=C Stretching Region (1650-1450 cm⁻¹)

This region is rich with information about the unsaturated parts of the molecule.

-

Aromatic C=C Stretching: The tetrafluorinated benzene ring will give rise to a series of characteristic absorption bands. Based on the spectrum of 2,3,5,6-tetrafluorophenol, strong absorptions are expected around 1500 cm⁻¹ and 1400 cm⁻¹ .[7][8]

-

Vinyl C=C Stretching: The stretching vibration of the vinyl C=C double bond typically appears in the range of 1650-1620 cm⁻¹. For pentafluorostyrene, a band at approximately 1655 cm⁻¹ is observed, which is associated with the aromatic –CF=CF– stretching.[1] A similar peak is expected for 4-Hydroxy-2,3,5,6-tetrafluorostyrene.

The Fingerprint Region (< 1400 cm⁻¹)

This region contains a complex series of absorptions that are unique to the molecule as a whole. Key features include:

-

C-F Stretching: The strong electronegativity of fluorine and the mass of the fluorine atom lead to intense C-F stretching vibrations. For fluorinated aromatic compounds, these bands typically appear in the 1300-1000 cm⁻¹ range. In the case of pentafluorostyrene, a strong C-F stretching band is observed at 985 cm⁻¹ .[1] A similar strong absorption is anticipated for the title compound.

-

C-O Stretching and O-H Bending: The C-O stretching of the phenol group will likely appear as a strong band around 1200-1150 cm⁻¹ . The in-plane O-H bending vibration may also be observed in this region.

-

Vinyl C-H Bending (Out-of-Plane): The out-of-plane bending vibrations of the vinyl C-H bonds give rise to strong bands in the 1000-800 cm⁻¹ region. These are often sharp and intense, providing clear evidence for the presence of the vinyl group.[2]

Table: Summary of Expected FTIR Absorption Bands for 4-Hydroxy-2,3,5,6-tetrafluorostyrene

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

| 3400-3200 | O-H Stretch (H-bonded) | Phenolic Hydroxyl (-OH) | Strong, Broad |

| 3100-3000 | C-H Stretch | Aromatic & Vinyl (=C-H) | Weak to Medium |

| ~1655 | C=C Stretch | Vinyl Group (-CH=CH₂) | Medium |

| 1520-1480 | C=C Stretch | Aromatic Ring | Strong |

| 1420-1380 | C=C Stretch | Aromatic Ring | Strong |

| 1300-1000 | C-F Stretch | Tetrafluorinated Aromatic Ring | Very Strong |

| 1200-1150 | C-O Stretch | Phenol | Strong |

| 1000-800 | C-H Bend (Out-of-Plane) | Vinyl Group (-CH=CH₂) | Strong, Sharp |

Diagram: Molecular Structure and Key Vibrational Modes